

An In-depth Technical Guide to 2,3-Dibromophenol (CAS: 57383-80-9)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,3-Dibromophenol

Cat. No.: B126400

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **2,3-Dibromophenol** (CAS: 57383-80-9), a halogenated phenol of interest in various scientific domains. Due to the limited availability of specific experimental data for **2,3-Dibromophenol** in public literature, this document also includes comparative data on other dibromophenol isomers to provide a broader context for its potential properties and activities. This guide covers its physicochemical characteristics, spectroscopic data, synthesis and analysis protocols, and known biological activities, with a focus on its relevance to researchers and professionals in drug development. All quantitative data is summarized in structured tables, and experimental methodologies are detailed. Logical relationships and experimental workflows are visualized using diagrams in the DOT language.

Physicochemical Properties

2,3-Dibromophenol is an organic compound with the molecular formula $C_6H_4Br_2O$.^{[1][2]} It is one of six structural isomers of dibromophenol.^{[3][4]} The physicochemical properties of **2,3-Dibromophenol** are summarized in Table 1. For comparative purposes, properties of other dibromophenol isomers are also included where available.

Table 1: Physicochemical Properties of Dibromophenol Isomers

Property	2,3-Dibromophenol	2,4-Dibromophenol	2,6-Dibromophenol	3,5-Dibromophenol
CAS Number	57383-80-9	615-58-7	608-33-3	626-41-5
Molecular Formula	C ₆ H ₄ Br ₂ O[1][2]	C ₆ H ₄ Br ₂ O[5]	C ₆ H ₄ Br ₂ O[6]	C ₆ H ₄ Br ₂ O
Molecular Weight (g/mol)	251.90[2]	251.90[5]	251.90[6]	251.90
Melting Point (°C)	68-69[7]	35-38	56.5[6]	79-81
Boiling Point (°C)	252.1 @ 760 mmHg[7]	154 @ 11 mmHg	255[6]	234
Density (g/cm ³)	~2.095[7]	-	-	-
pKa	7.47 (Predicted)	7.8	6.67[6]	7.4
LogP	2.92 (Predicted)	3.2	3.36[6]	3.4
Solubility	Slightly soluble in chloroform and methanol.[7]	-	Very soluble in ethanol, ether.[6]	-

Note: Data for some isomers may not be readily available in the cited sources.

Spectroscopic Data

Detailed spectroscopic data for **2,3-Dibromophenol** is not widely available in public databases. This section provides general expectations for its spectral characteristics based on its structure and data from related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR: The ¹H NMR spectrum of **2,3-Dibromophenol** is expected to show three signals in the aromatic region corresponding to the three protons on the benzene ring. The chemical shifts and coupling constants will be influenced by the positions of the two bromine atoms

and the hydroxyl group. Due to the ortho and meta relationships, a complex splitting pattern is anticipated. While a specific spectrum for **2,3-dibromophenol** is not readily available, data for 2,6-dibromophenol shows aromatic protons in the range of δ 6.7-7.5 ppm.[8]

- ¹³C NMR: The ¹³C NMR spectrum should display six distinct signals for the six carbon atoms of the benzene ring. The carbon attached to the hydroxyl group will be shifted downfield, while the carbons bonded to the bromine atoms will also show characteristic shifts. Predicted ¹³C NMR data is often available in chemical databases, though experimental spectra are preferred for confirmation. For comparison, the ¹³C NMR spectrum of 2,4,6-tribromophenol shows signals around δ 148 (C-OH), 136 (C-H), 118 (C-Br), and 112 (C-Br) ppm.[9]

Infrared (IR) Spectroscopy

The IR spectrum of **2,3-Dibromophenol** is expected to exhibit characteristic absorption bands for the O-H and C-Br bonds, as well as absorptions related to the aromatic ring. Expected characteristic peaks are summarized in Table 2. An FTIR spectrum of the tert-butyldimethylsilyl ether of **2,3-Dibromophenol** is available in some databases, which can provide some structural information but will lack the characteristic O-H stretch.[10]

Table 2: Expected Characteristic IR Absorption Peaks for **2,3-Dibromophenol**

Wavenumber (cm ⁻¹)	Vibration	Functional Group
3500-3200 (broad)	O-H stretch	Phenolic hydroxyl
3100-3000	C-H stretch	Aromatic
1600-1450	C=C stretch	Aromatic ring
1300-1180	C-O stretch	Phenol
850-550	C-Br stretch	Aryl bromide

Mass Spectrometry (MS)

The mass spectrum of **2,3-Dibromophenol** will show a characteristic isotopic pattern for a molecule containing two bromine atoms (¹⁹Br and ⁸¹Br exist in a nearly 1:1 ratio). This results in a triplet of peaks for the molecular ion (M, M+2, M+4) with relative intensities of approximately 1:2:1. The fragmentation pattern would likely involve the loss of Br, HBr, and CO. While a

specific mass spectrum for **2,3-dibromophenol** is not readily available, the NIST WebBook shows a mass spectrum for 2,6-dibromophenol with a molecular ion peak cluster at m/z 250, 252, and 254.[11]

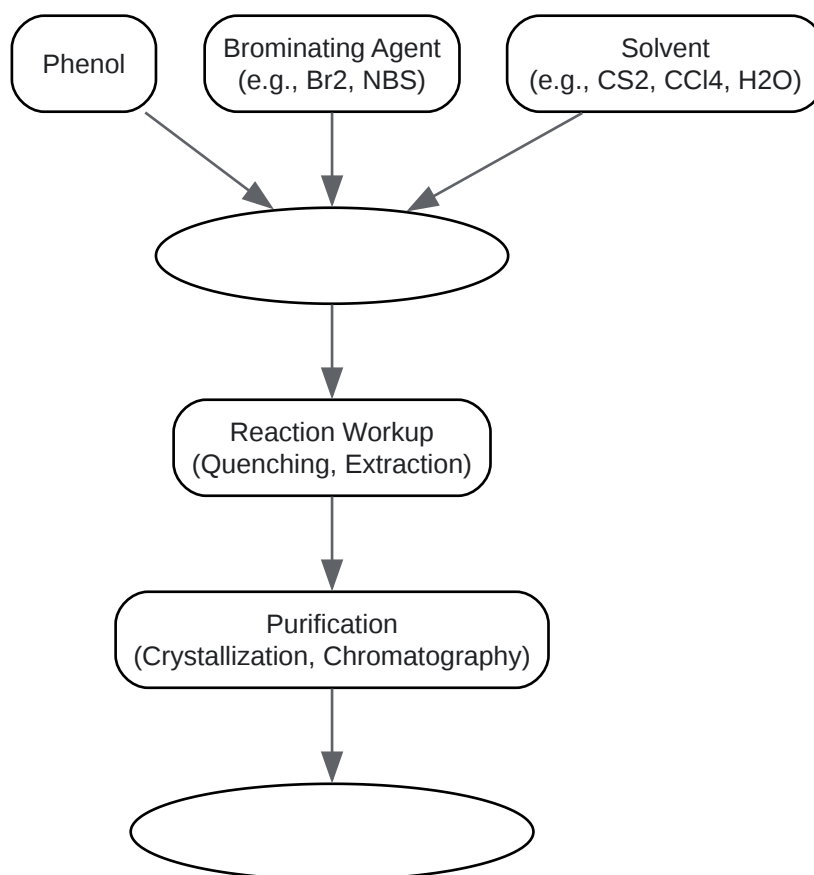
Experimental Protocols

Synthesis of Dibromophenols

A specific, high-yield synthesis protocol for **2,3-Dibromophenol** is not well-documented in readily accessible literature. The direct bromination of phenol typically yields a mixture of ortho- and para-substituted products, with 2,4,6-tribromophenol being a common product in the presence of excess bromine.[12] The synthesis of a specific isomer like **2,3-Dibromophenol** would likely require a multi-step process involving protecting groups or starting from a pre-substituted benzene ring.

A general method for the synthesis of dibromophenols is described in a Russian patent, which involves the reaction of phenol with molecular bromine in an aqueous medium in the presence of an oxidizing agent like sodium hypochlorite or hydrogen peroxide.[2] However, this method is reported to yield a mixture of 2,4- and 2,6-dibromophenol, and its applicability for the synthesis of the 2,3-isomer is not specified.[2]

General Workflow for Phenol Bromination



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Caption: General workflow for the synthesis of dibromophenols.

Purification

The purification of **2,3-Dibromophenol** from a mixture of isomers would likely involve chromatographic techniques. Given the differences in polarity and boiling points among the isomers, methods like column chromatography or preparative high-performance liquid chromatography (HPLC) could be effective. A method for the purification of chlorophenol isomers using stripping crystallization has been reported, which combines melt crystallization and vaporization, and might be adaptable for dibromophenol isomers.^[13]

Analytical Methods

A validated HPLC method for the quantitative analysis of seven bromophenolic compounds, including a derivative of 2,3-dibromo-4,5-dihydroxybenzyl, has been developed.^{[1][14]} This method could likely be adapted for the analysis of **2,3-Dibromophenol**.

HPLC Method for Bromophenol Analysis (Adapted)[1][14]

- Column: Phenomenex C8(2) Luna column (150 mm × 2.0 mm, 3 µm particle size)
- Mobile Phase: A gradient of 0.05% trifluoroacetic acid in water (A) and acetonitrile (B).
- Elution Gradient: Start at 2% B, increase to 20% B in 0.1 min, then to 50% B in 15 min, and to 70% B in another 20 min.
- Flow Rate: 0.25 mL/min
- Detection: UV detection at an appropriate wavelength (e.g., 280 nm).

Biological Activity and Toxicology

Direct experimental data on the biological activity and toxicology of **2,3-Dibromophenol** is scarce. However, studies on other brominated phenols provide insights into its potential effects.

Antibacterial and Antifungal Activity

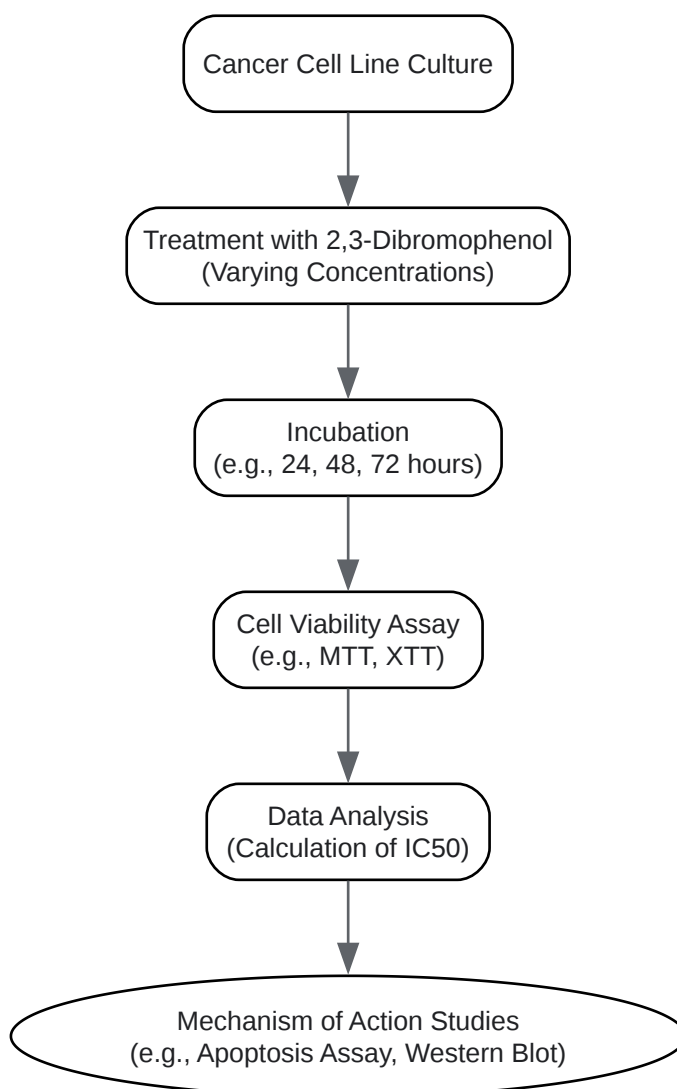
Bromophenols are known to possess antibacterial and antifungal properties.[1][15][16] For instance, 2-(2',4'-dibromophenoxy)-4,6-dibromophenol has shown potent in-vitro antibacterial activity against various Gram-positive and Gram-negative bacteria, with MIC values ranging from 0.117 to 2.5 µg/mL.[1][16] Another complex bromophenol, 2-(3',5'-dibromo-2'-methoxyphenoxy)-3,5-dibromophenol, was highly active against *Bacillus subtilis* and *Staphylococcus aureus* with a MIC of 1 µg/mL.[15] While specific MIC values for **2,3-Dibromophenol** are not available, it is plausible that it exhibits some level of antimicrobial activity.

Cytotoxicity and Anticancer Potential

Several bromophenol derivatives have demonstrated significant cytotoxic activity against various cancer cell lines.[17][18][19] For example, bis(2,3-dibromo-4,5-dihydroxybenzyl) ether exhibited an IC₅₀ value of 13.9 µg/mL against K562 human myelogenous leukemia cells.[18] The mechanism of action for some of these compounds involves the induction of apoptosis through the mitochondrial pathway.[18] Although no specific IC₅₀ values for **2,3-Dibromophenol** have been reported in the searched literature, comparative studies on the cytotoxicity of dibromophenol isomers could provide an indication of its potential activity.

Generally, the cytotoxicity of halophenols increases with the number of halogen substitutions.
[20]

General Workflow for Cytotoxicity Assessment



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Caption: A typical workflow for assessing the cytotoxicity of a compound.

Toxicological Profile

The toxicological profile of **2,3-Dibromophenol** has not been extensively studied. However, studies on other dibromophenol isomers provide some insights. For example, acute toxicity tests on *Daphnia magna* showed EC₅₀ values of 2.17 mg/L for 2,4-dibromophenol and 2.78

mg/L for 2,6-dibromophenol.[21] It is generally observed that the toxicity of bromophenols increases with the number of bromine atoms.[21] Quantitative Structure-Activity Relationship (QSAR) studies can also be used to predict the toxicity of such compounds.[22][23][24][25]

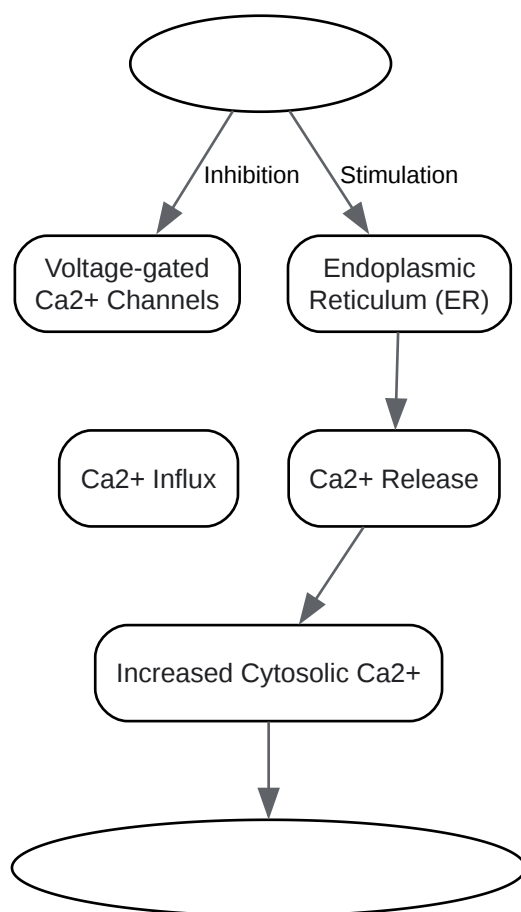
Potential Mechanisms of Action and Signaling Pathways

While no specific signaling pathways have been definitively associated with **2,3-Dibromophenol**, research on related compounds suggests potential mechanisms of action.

Disruption of Cellular Calcium Signaling

Some bromophenols, such as 2,4-dibromophenol and 2,4,6-tribromophenol, have been shown to disturb cellular Ca^{2+} signaling in neuroendocrine cells.[15] These compounds can reduce depolarization-induced Ca^{2+} elevations and cause the release of Ca^{2+} from intracellular stores. [15] This disruption of calcium homeostasis could be a potential mechanism for their biological effects.

Potential Effect of Dibromophenols on Calcium Signaling



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Caption: Potential mechanism of dibromophenols on cellular calcium signaling.

Modulation of Oxidative Stress Pathways

Some bromophenol derivatives have been shown to possess antioxidant properties and can modulate cellular pathways involved in oxidative stress, such as the Nrf2 pathway.^[19] While direct evidence for **2,3-Dibromophenol** is lacking, this represents another potential avenue for its biological activity.

Conclusion

2,3-Dibromophenol is a compound with potential for further investigation, particularly in the context of drug discovery, given the known biological activities of other brominated phenols. However, a significant lack of specific experimental data for this particular isomer hinders a complete understanding of its properties and potential applications. Further research is needed

to elucidate its spectroscopic characteristics, develop efficient and selective synthesis methods, and thoroughly evaluate its biological and toxicological profile. The comparative data presented in this guide for other dibromophenol isomers can serve as a valuable reference for future studies on **2,3-Dibromophenol**.

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- To cite this document: BenchChem. [An In-depth Technical Guide to 2,3-Dibromophenol (CAS: 57383-80-9)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b126400#2-3-dibromophenol-cas-number-57383-80-9]

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